3-O-Methyldopa-d3

Description

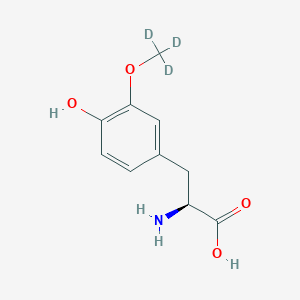

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-LNEZGBMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization for Research Applications

Chemical Synthesis Methodologies for Deuterium-Labeled 3-O-Methyldopa (3-O-Methyldopa-d3)

The synthesis of stable isotope-labeled compounds, including deuterium-labeled 3-O-Methyldopa, can be accomplished through two primary approaches: the direct utilization of commercially available precursors containing the desired isotope followed by subsequent synthetic steps, or through hydrogen/deuterium (B1214612) exchange reactions. symeres.com Precise isotopic labeling techniques are critical during chemical synthesis to ensure the specific incorporation of deuterium atoms at defined positions within the molecule. biosynth.com In the case of this compound, three hydrogen atoms are replaced by deuterium, typically located on the methoxy (B1213986) group. biosynth.comsynzeal.com

Research has explored synthesis methods specifically for deuterium-labeled 3-O-methyldopa and its isomer, 4-O-methyldopa. researchgate.netacs.org The chemical name for this compound, (S)-2-amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid, explicitly indicates the placement of the three deuterium atoms on the methoxy functional group. synzeal.comalentris.org

Isotopic Purity and Enrichment Assessment for Stable Isotope Standards

The accurate determination of isotopic purity in deuterium-labeled compounds is of significant importance due to their widespread use in quantitative analyses based on mass spectrometry and as internal standards. rsc.orgnih.govresearchgate.net Isotopic purity quantifies the percentage of molecules that possess the intended isotopic composition, while isotopic enrichment represents the mole fraction of the stable isotope expressed as a percentage. isotope.com Isotopic enrichment can be specific to a particular site within the molecule or reported as an aggregate value when multiple labeled sites are present. isotope.com

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to assess both isotopic enrichment and structural integrity. rsc.org Liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) is utilized to acquire full scan MS data, extract and integrate isotopic ions, and subsequently calculate the isotopic enrichment. rsc.org NMR spectroscopy complements MS by confirming structural integrity and verifying the precise positions of the labeled atoms, offering valuable insights into the relative percent isotopic purity. rsc.org

For compounds labeled with deuterium, the abundance of each isotopologue species can be calculated using a binomial expansion, provided the isotopic enrichment is known and assumed to be uniformly distributed across all labeled sites. isotope.com For example, a molecule labeled with three deuterium atoms (D3) at 99.5% enrichment implies that 98.5% of the molecules exist as the CD3 species, while 1.5% are present as CD2H. isotope.com

Isotopic purity is recognized as a critical characteristic parameter for deuterated compounds. nih.govresearchgate.net Methods employing ESI-HRMS offer distinct advantages for isotopic purity characterization, including speed, high sensitivity, and minimal sample requirements. nih.govresearchgate.net These methods are also applicable for the in-situ analysis of isotopic purity and for monitoring hydrogen-deuterium exchange reactions. nih.govresearchgate.net

Data on isotopic purity for deuterium-labeled compounds is often presented as a percentage of deuterium incorporation. For instance, L-Dopa-(phenyl-d3) is reported to have an isotopic purity of ≥98 atom % D. sigmaaldrich.com Certificates of analysis accompanying this compound typically provide comprehensive characterization data, including isotopic purity determined based on mass distribution. synzeal.comlgcstandards.com

Structural Elucidation Techniques for Isotope-Labeled Compounds

Structural elucidation of isotope-labeled compounds such as this compound is typically accomplished through the combined application of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orguit.no

Mass Spectrometry (MS): MS plays a crucial role in determining the exact mass of the labeled compound, which is essential for calculating the molecular formula and identifying the most fitting isotope pattern. uit.no Fragmentation patterns observed in MS provide additional structural information about substructures within the molecule. uit.no Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is particularly effective for analyzing the isotopic purity of deuterium-labeled compounds by differentiating between hydrogen and deuterium isotopolog ions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for establishing the precise molecular framework of compounds. uit.no In the context of isotope-labeled compounds, NMR confirms structural integrity and verifies the locations of the incorporated isotopes. rsc.org The presence of deuterium can simplify 13C NMR spectra by eliminating interference from proton coupling, resulting in clearer and more easily interpretable data, especially for complex molecules. alfa-chemistry.com Quantitative NMR (qNMR) can be employed to measure the hydrogen content in deuterium-labeled compounds based on the integrated areas of spectral peaks, thereby providing information about deuterium labeling sites and isotopic abundance. google.com

The synergistic use of HR-MS and NMR techniques allows for comprehensive structural characterization and confirmation of isotope-labeled compounds, ensuring the correct placement and abundance of the introduced isotopes. rsc.orguit.no

Advanced Analytical Methodologies Employing 3 O Methyldopa D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Research

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This combination is essential for analyzing complex biological samples containing a wide range of metabolites. The use of 3-O-Methyldopa-d3 as an internal standard in LC-MS applications helps to achieve accurate quantification by compensating for potential variations throughout the analytical process.

LC-MS/MS for Targeted Quantification of Related Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique commonly used for the targeted quantification of specific metabolites in biological matrices. This compound is frequently employed as an internal standard in LC-MS/MS methods for quantifying 3-O-Methyldopa and related compounds, such as L-DOPA and other catecholamine metabolites. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net

For example, an LC-MS/MS method for the simultaneous determination of levodopa (B1675098) and 3-O-methyldopa in human plasma utilized protein precipitation for sample extraction and achieved chromatographic separation using a C18 column. researchgate.net The method employed selected reaction monitoring (MRM) for detection, with specific fragmentation transitions monitored for levodopa, 3-O-methyldopa, and the internal standard (carbidopa was used as an internal standard in this specific instance, but other studies confirm the use of deuterated standards like this compound for similar analytes). nih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com Another study specifically describes an LC-MS/MS method for methyldopa (B1676449) quantification in human plasma using dopa-phenyl-D3 (a form of deuterated DOPA, closely related to this compound) as the internal standard. This method demonstrated good linearity, precision, and accuracy. nih.govresearchgate.netresearchgate.net The use of deuterated internal standards is crucial in these targeted assays to ensure reliable quantification even at low concentrations in complex biological samples. nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Research findings demonstrate the successful application of LC-MS/MS with deuterated internal standards for the quantification of 3-O-methyldopa in various research contexts, including studies investigating aromatic L-amino acid decarboxylase (AADC) deficiency. researchgate.netresearchgate.netresearchgate.netnih.gov Elevated levels of 3-O-methyldopa are a key biomarker for this condition, and accurate quantification using LC-MS/MS with an appropriate internal standard is vital for diagnosis and monitoring. researchgate.netresearchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolomics Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for untargeted metabolomics profiling, allowing for the detection and identification of a wide range of metabolites in a sample. While untargeted approaches aim to capture as many metabolites as possible, the inclusion of internal standards like this compound can still be beneficial for normalization and quality control purposes, particularly when investigating metabolic pathways involving related compounds. nih.govresearchgate.netnih.gov

In untargeted LC-HRMS based plasma metabolomics studies, 3-O-Methyldopa has been identified as a potential biomarker. nih.govresearchgate.netnih.gov Although the primary analysis might be untargeted, subsequent targeted validation of identified biomarkers, such as 3-O-Methyldopa, often utilizes LC-MS/MS with a stable isotope-labeled internal standard like this compound for accurate quantification. nih.govresearchgate.net This highlights the complementary nature of HRMS for discovery and targeted LC-MS/MS for validation and precise quantification, where this compound plays a key role in the latter.

Flow-Injection Analysis Tandem Mass Spectrometry in Screening Research

Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a rapid and high-throughput technique often used in screening applications, such as newborn screening programs. While LC-MS/MS involves chromatographic separation prior to mass spectrometry, FIA-MS/MS introduces the sample directly into the mass spectrometer with minimal or no chromatographic separation. researchgate.netnih.govunige.it

In the context of newborn screening for AADC deficiency, FIA-MS/MS methods have been developed to measure 3-O-methyldopa concentrations in dried blood spots (DBS). researchgate.netnih.govunige.it Although some FIA-MS/MS methods for 3-O-methyldopa screening might use other internal standards like 13C6-tyrosine, the principle of using a stable isotope-labeled compound to improve the accuracy of high-throughput screening is similar. researchgate.netnih.govunige.it In some cases, LC-MS/MS with this compound is used as a second-tier test for samples flagged with high 3-O-methyldopa concentrations during the initial FIA-MS/MS screening. unige.it This demonstrates the utility of this compound in confirming results from rapid screening methods.

Sample Preparation Techniques for Biological Matrices in Quantitative Research

Effective sample preparation is a critical step in quantitative analytical research involving biological matrices such as plasma, serum, or dried blood spots. The goal is to isolate the analytes of interest from the complex matrix while removing interfering substances and concentrating the analytes to detectable levels. sci-hub.se this compound is added to the biological sample at an early stage of sample preparation to serve as an internal standard throughout the extraction and analysis process. nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netrrpharmacology.ru

Protein Precipitation Strategies

Protein precipitation is a common and relatively simple sample preparation technique used to remove proteins from biological samples. This is often achieved by adding an organic solvent or an acid to the sample, causing proteins to denature and precipitate, which can then be removed by centrifugation. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netrrpharmacology.ru

In methods utilizing this compound as an internal standard for quantifying related metabolites in plasma, protein precipitation with cold methanol (B129727) or perchloric acid is a frequently employed strategy. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.net For instance, a method for targeted quantitative analysis of 3-O-methyldopa in plasma involved protein precipitation with cold methanol containing this compound as the internal standard. nih.gov Similarly, methods for quantifying levodopa and 3-O-methyldopa in human plasma describe protein precipitation using perchloric acid. researchgate.netsemanticscholar.org This approach is effective in removing a significant portion of the matrix components that could interfere with downstream LC-MS analysis.

Solid Phase Extraction Optimization

Solid Phase Extraction (SPE) is a more selective sample preparation technique that uses a solid stationary phase to selectively retain analytes while washing away impurities. Analytes are then eluted from the stationary phase using a suitable solvent. SPE can provide cleaner extracts and higher analyte concentrations compared to protein precipitation, although it is generally more complex and time-consuming. sci-hub.secuni.cz

While protein precipitation is frequently cited in conjunction with this compound as an internal standard, SPE is also a valuable technique in the analysis of catecholamines and their metabolites. sci-hub.secuni.cz Optimization of SPE protocols, including the choice of stationary phase, conditioning, loading, washing, and elution steps, is crucial to achieve optimal recovery and clean extracts for LC-MS analysis. Although specific examples detailing the optimization of SPE specifically with this compound as the internal standard were not prominently found in the search results, SPE is a standard technique in the broader field of catecholamine analysis where deuterated internal standards are routinely used to improve method performance. sci-hub.se Online SPE coupled to LC-MS/MS systems is also utilized for automated sample preparation and analysis of related compounds. researchgate.netacs.orgresearchgate.net

Method Development and Validation Protocols for Deuterated Standards

The development and validation of analytical methods utilizing deuterated internal standards like this compound are critical to ensure the method's suitability for its intended purpose. Validation typically involves assessing several key parameters, including specificity, selectivity, linearity, quantification limits, accuracy, precision, and the evaluation of matrix effects and potential interference. walshmedicalmedia.commdpi.com These protocols are often guided by regulatory guidelines, such as those from the European Medicines Agency (EMA) or the International Council for Harmonization (ICH). mdpi.comnih.gov

Specificity and Selectivity Considerations in Analytical Assays

Specificity and selectivity are paramount in analytical assays to ensure that the method accurately measures the target analyte without interference from other components in the sample matrix. Specificity refers to the ability of the method to distinguish between the analyte and other substances. Selectivity, on the other hand, relates to the ability to measure the analyte accurately in the presence of other components. For methods employing mass spectrometry, achieving high specificity and selectivity often relies on a combination of chromatographic separation and the specific mass transitions monitored in techniques like multiple reaction monitoring (MRM). mdpi.comliverpool.ac.uk

Despite the inherent selectivity of LC-MS/MS, interferences can still occur. For instance, endogenous analytes like 3-O-Methyldopa can interfere with the measurement of other compounds, such as 3-methoxytyramine (3-MT), if they are not adequately separated chromatographically. liverpool.ac.ukresearchgate.net This interference can arise from in-source decarboxylation of 3-O-Methyldopa, producing a fragment with the same mass-to-charge ratio as the precursor ion for 3-MT. liverpool.ac.ukresearchgate.net The use of a deuterated internal standard like this compound helps to monitor and compensate for variations in the ionization and fragmentation of the analyte, but effective chromatographic separation remains essential to resolve isobaric interferences. liverpool.ac.ukresearchgate.net

Linearity and Quantification Limits in Research Assays

Linearity establishes the range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Calibration curves are constructed using a series of standards at different concentrations, and the relationship between the analyte-to-internal standard peak area ratio and the analyte concentration is evaluated. mdpi.comsemanticscholar.org A common approach is to use weighted linear regression, such as 1/x², to account for heteroscedasticity. mdpi.comsemanticscholar.org

The quantification limits define the lowest and highest concentrations of the analyte that can be reliably and accurately measured. The lower limit of quantification (LLOQ) is the lowest concentration at which the method meets predefined criteria for accuracy and precision. mdpi.comsemanticscholar.org The upper limit of quantification (ULOQ) is the highest concentration within the linear range. mdpi.com Reported LLOQ values for 3-O-Methyldopa in plasma using LC-MS/MS methods have varied, with some methods achieving LLOQs as low as 50 ng/mL. semanticscholar.org

Accuracy and Precision Assessment for Quantitative Studies

Accuracy and precision are fundamental parameters for evaluating the reliability of a quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. mdpi.com These parameters are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) in multiple replicates over several days (inter-day precision and accuracy) and within a single day (intra-day precision and accuracy). mdpi.comsemanticscholar.org Acceptance criteria for accuracy and precision in bioanalytical method validation are generally within ±15%, except for the LLOQ, where ±20% is often acceptable. walshmedicalmedia.commdpi.comsemanticscholar.org

Research findings have demonstrated good precision and accuracy for methods quantifying 3-O-Methyldopa using LC-MS/MS with deuterated internal standards. For example, one study reported intra-day precision (CV%) values of 7.3%, 5.4%, and 4.3% and intra-day accuracy values of -8.0%, -1.3%, and -2.0% for 3-O-Methyldopa at concentrations of 30, 600, and 3000 ng/mL, respectively. researchgate.net Inter-day precision and accuracy also met acceptance criteria. researchgate.net Another study evaluating 3-OMD in dried blood spots reported within-day and between-day precision with coefficients of variation less than 15%. researchgate.net

Evaluation of Matrix Effects and Potential Interference in Mass Spectrometry

Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte and internal standard in mass spectrometry. These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification. mdpi.comacs.org Deuterated internal standards are crucial for compensating for matrix effects because they are expected to behave similarly to the analyte during the ionization process. mdpi.com

Evaluation of matrix effects typically involves comparing the response of the analyte and internal standard in the matrix to their response in a neat solution at the same concentration. mdpi.com The matrix effect is often expressed as an internal standard-normalized matrix effect (ISn-ME). mdpi.com Studies have shown that while protein precipitation can be a simple and effective sample preparation method, it is essential to evaluate potential matrix effects. semanticscholar.orgsci-hub.se The use of a stable isotope-labeled internal standard helps to mitigate the impact of matrix effects on the accuracy of the results. mdpi.com Despite the use of internal standards, significant matrix effects or interferences may still necessitate optimization of chromatographic separation to ensure accurate quantification. liverpool.ac.ukresearchgate.net

Stability of this compound in Biological Samples for Analytical Purposes

The stability of this compound in biological samples is a critical factor for reliable analytical measurements, particularly when samples need to be stored or shipped before analysis. The stability of the internal standard should ideally mirror that of the analyte to ensure accurate compensation for any degradation or changes that may occur during sample handling and storage.

Studies investigating the stability of 3-O-Methyldopa in biological matrices, often using a deuterated internal standard, have provided valuable insights. For instance, the stability of 3-O-Methyldopa in human plasma has been evaluated under various storage conditions, including freeze-thaw cycles and storage at different temperatures. semanticscholar.org While 3-O-Methyldopa itself can undergo degradation, the use of stabilizing agents like ascorbic acid during sample collection can improve its stability in plasma. walshmedicalmedia.com

Stability in Dried Blood Spots (DBS) for Retrospective Analysis

Dried blood spots (DBS) are a convenient sample collection method, particularly for newborn screening and retrospective analysis, due to their minimal invasiveness and ease of collection, storage, and shipping. ebi.ac.ukresearchgate.netnih.gov The stability of the analyte and the internal standard in DBS cards is therefore of significant interest.

Research has specifically investigated the stability of 3-O-Methyldopa in DBS samples, often in the context of diagnosing conditions like aromatic L-amino acid decarboxylase (AADC) deficiency, where elevated levels of 3-OMD are observed. ebi.ac.ukresearchgate.netnih.govnih.govufrgs.br These studies have demonstrated that 3-O-Methyldopa is remarkably stable in DBS cards. For example, 3-OMD in DBS was shown to be stable for more than 28 days when stored at 37°C. ebi.ac.ukresearchgate.netnih.gov This stability makes DBS a suitable matrix for the collection and analysis of 3-OMD, facilitating newborn screening and retrospective studies for AADC deficiency. ebi.ac.ukresearchgate.netnih.gov The use of this compound as an internal standard in these DBS-based assays helps to ensure the accuracy of 3-OMD quantification despite potential variations in sample collection and storage conditions. ebi.ac.uknih.gov

Table 1: Summary of Analytical Performance Parameters for 3-O-Methyldopa Quantification

| Parameter | Matrix | Method | Concentration Range (ng/mL) | LLOQ (ng/mL) | Precision (CV%) | Accuracy (%) | Reference |

| Intra-day Precision/Accuracy | Plasma | LC-MS/MS | 30, 600, 3000 | - | ≤ 7.3 | ± 8.0 | researchgate.net |

| Inter-day Precision/Accuracy | Plasma | LC-MS/MS | 30, 600, 3000 | - | ≤ 7.7 | ± 2.3 | researchgate.net |

| Linearity | Plasma | HPLC-MS/MS | 50 – 4000 | 50 | - | - | semanticscholar.org |

| Precision/Accuracy | Plasma | HPLC-MS/MS | 100, 1500, 3000 | - | ≤ 15 | ± 15 | semanticscholar.org |

| Linearity | Plasma | HPLC-MS/MS | 0.020 – 3.000 µg/mL | 0.020 µg/mL | ≤ 20 (LLOQ), ≤ 15 | 80-120 (LLOQ), 85-115 | walshmedicalmedia.com |

| Precision/Accuracy | Plasma | HPLC-MS/MS | 0.020 – 3.000 µg/mL | 0.020 µg/mL | ≤ 20 (LLOQ), ≤ 15 | 80-120 (LLOQ), 85-115 | walshmedicalmedia.com |

| Precision/Accuracy | DBS | LC-MS/MS | - | - | < 15 | - | researchgate.net |

Table 2: Stability of 3-O-Methyldopa in Dried Blood Spots (DBS)

| Sample Type | Storage Condition | Duration | Stability Finding | Reference |

| DBS | 37°C | > 28 days | Stable | ebi.ac.ukresearchgate.netnih.gov |

| DBS | -20°C | After arrival | Stored at -20°C after shipping at RT | nih.gov |

Stability in Plasma and Other Biological Fluids for Research Applications

The stability of an internal standard in biological matrices is a critical factor for ensuring the accuracy and reliability of quantitative bioanalytical methods. This compound (3-OMD-d3), a deuterated analogue of 3-O-Methyldopa (3-OMD), is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-OMD and related compounds in biological fluids such as plasma and dried blood spots (DBS). The use of a stable isotope-labeled internal standard like 3-OMD-d3 helps to compensate for variations in matrix effects, extraction efficiency, and instrument response, thereby improving the robustness and accuracy of the analytical method.

Research findings have demonstrated the stability of 3-OMD in various biological matrices under different storage conditions, which is relevant when considering the stability of its deuterated analogue, 3-OMD-d3, as an internal standard. For instance, 3-OMD in dried blood spots has shown notable stability, remaining stable for over 28 days when stored at 37°C. researchgate.netebi.ac.uk This inherent stability of the analyte is advantageous when using its deuterated form as an internal standard in DBS analysis.

Studies investigating the stability of related compounds, such as methyldopa and L-DOPA, in plasma highlight the importance of appropriate sample handling and storage conditions. Methyldopa in plasma samples stabilized with ascorbic acid has been shown to be stable for at least 24 hours at room temperature and at least 29 days when frozen at temperatures not exceeding -20°C. walshmedicalmedia.com It also remained stable after three freeze-thaw cycles. walshmedicalmedia.com While these findings pertain to the non-deuterated or related compounds, they underscore the general considerations for ensuring stability in biological matrices and the potential need for stabilizers or low-temperature storage.

Specific studies focusing on 3-OMD stability in dried plasma microsamples (DPS) have demonstrated stability for at least 5 days at various storage temperatures including 25°C, 4°C, and -20°C. researchgate.net However, concentrations decreased below 20% after 14 days at 25°C, while remaining stable at 4°C and -20°C. researchgate.net This suggests that for longer storage periods, lower temperatures are preferable to maintain the integrity of 3-OMD. Given that 3-OMD-d3 is a stable isotope-labeled version of 3-OMD, it is expected to exhibit similar or enhanced stability characteristics in these matrices.

The stability of 3-OMD-d3 in stock solutions is also a consideration for bioanalytical method development. Recommendations for storing stock solutions of this compound include storage at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation, potentially from repeated freeze-thaw cycles. medchemexpress.com

In the context of using 3-OMD-d3 as an internal standard in LC-MS/MS methods for quantifying analytes like L-DOPA, carbidopa (B1219), and 3-OMD in plasma, the stability of the internal standard within the processed samples and during the analytical run is crucial. Although specific detailed data on the long-term stability of 3-OMD-d3 in prepared biological samples across a wide range of conditions is not extensively detailed in the provided snippets, the demonstrated stability of the native compound 3-OMD in various biological matrices under controlled conditions supports the suitability of 3-OMD-d3 as a reliable internal standard for research applications. The use of deuteration typically enhances stability by reducing the potential for metabolic or chemical degradation compared to the non-deuterated analogue.

The stability data available for 3-OMD in biological fluids provides a strong indication of the expected performance of 3-OMD-d3 as an internal standard. Researchers utilizing 3-OMD-d3 in bioanalytical methods should perform their own validation studies to confirm its stability under the specific sample collection, processing, storage, and analytical conditions employed in their research.

While detailed data tables specifically for this compound stability in plasma and other biological fluids were not explicitly provided in the search results, the information on the stability of 3-O-Methyldopa in these matrices underpins the rationale for using its deuterated form as a stable internal standard. The following table summarizes the stability findings for 3-O-Methyldopa, which are indicative of the expected behavior of this compound.

| Matrix | Analyte | Storage Condition | Observed Stability Period | Source |

| Dried Blood Spots (DBS) | 3-O-Methyldopa | 37°C | > 28 days | researchgate.netebi.ac.uk |

| Plasma (with stabilizer) | Methyldopa | Room Temperature | ≥ 24 hours | walshmedicalmedia.com |

| Plasma (with stabilizer) | Methyldopa | Frozen (≤ -20°C) | ≥ 29 days | walshmedicalmedia.com |

| Plasma (with stabilizer) | Methyldopa | Freeze-Thaw Cycles | Stable after 3 cycles | walshmedicalmedia.com |

| Dried Plasma Microsamples (DPS) | 3-O-Methyldopa | 25°C, 4°C, -20°C | ≥ 5 days | researchgate.net |

| Dried Plasma Microsamples (DPS) | 3-O-Methyldopa | 25°C | Decreased below 20% after 14 days | researchgate.net |

| Dried Plasma Microsamples (DPS) | 3-O-Methyldopa | 4°C and -20°C | Stable after 14 days | researchgate.net |

This data supports the use of this compound as a stable internal standard, particularly when samples are stored frozen or as dried matrices.

Research on the Metabolic Pathways of 3 O Methyldopa Unlabeled Counterpart

Biosynthesis of 3-O-Methyldopa from L-DOPA in Biological Systems

3-O-methyldopa (3-OMD) is a primary and significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov In biological systems, L-DOPA is principally metabolized via two main pathways: decarboxylation to dopamine (B1211576) and O-methylation to 3-OMD. wikipedia.org The formation of 3-OMD occurs when a methyl group is added to the 3-position of the catechol ring of L-DOPA. wikipedia.org This biochemical conversion is a critical step in the metabolism of L-DOPA, particularly in contexts where L-DOPA is administered for therapeutic purposes. wikipedia.orgtaylorandfrancis.com The biosynthesis of 3-OMD is catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org

Role of Catechol-O-methyltransferase (COMT) in 3-O-Methyldopa Formation

Catechol-O-methyltransferase (COMT) is the key enzyme responsible for the conversion of L-DOPA to 3-O-Methyldopa. wikipedia.orgnih.gov This enzyme plays a crucial role in the metabolism of various catechol compounds, including catecholamine neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine, as well as drugs with a catechol structure such as L-DOPA. wikipedia.orgnih.gov By catalyzing the methylation of L-DOPA, COMT diverts a portion of it away from the pathway that leads to dopamine synthesis. wikipedia.orgtaylorandfrancis.com There are two main forms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), with S-COMT being predominant in peripheral tissues like the liver and kidney, while MB-COMT is more prevalent in the brain. wikipedia.orgnih.gov

The enzymatic reaction catalyzed by COMT involves the transfer of a methyl group from a donor molecule to one of the hydroxyl groups of the catechol substrate. wikipedia.orgnih.gov The process follows a sequentially ordered mechanism. nih.gov First, the cofactor S-adenosyl-L-methionine (SAM) binds to the enzyme. nih.govnih.gov This is followed by the binding of a divalent metal cation, typically Mg2+, which is necessary for the proper alignment of the substrate. nih.govebi.ac.uk Finally, the catechol substrate, L-DOPA, binds to the enzyme-cofactor-metal ion complex. nih.govebi.ac.uk A key step in the reaction involves a lysine (B10760008) residue (Lys144) in the active site, which abstracts a proton from the catechol's hydroxyl group, creating a negatively charged oxyanion. nih.govebi.ac.uk This oxyanion then performs a nucleophilic attack on the methyl group of the bound SAM, resulting in the transfer of the methyl group to L-DOPA and forming 3-O-Methyldopa. nih.govebi.ac.uk

The activity of COMT is critically dependent on the presence of specific cofactors. The primary methyl group donor for the O-methylation reaction is S-adenosyl methionine (SAM). wikipedia.orgwikipedia.org SAM provides the methyl group that is transferred to the L-DOPA molecule. wikipedia.org Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which acts as a known inhibitor of COMT, representing a negative feedback mechanism. oup.com

In addition to SAM, COMT requires a divalent metal cation for its catalytic activity. nih.gov Magnesium (Mg2+) is considered a crucial cofactor for the enzyme's function, aiding in the correct positioning of the catechol substrate within the active site to facilitate the methyl transfer. nih.govmygenefood.com The binding of these cofactors is essential for the enzyme to adopt its active conformation and efficiently catalyze the methylation of L-DOPA. nih.gov

Interactions with Peripheral Decarboxylase Inhibitors and COMT Inhibitors in Experimental Models

The metabolic pathway of L-DOPA, and consequently the formation of 3-OMD, is significantly influenced by the co-administration of certain enzyme inhibitors in experimental models.

Peripheral Decarboxylase Inhibitors: When L-DOPA is administered with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (B1219) or benserazide, the conversion of L-DOPA to dopamine in the periphery is blocked. taylorandfrancis.comnih.gov This inhibition increases the systemic bioavailability of L-DOPA, making more of it available to be metabolized by COMT. taylorandfrancis.com As a result, the plasma concentrations of 3-OMD are substantially increased. wikipedia.orgtaylorandfrancis.com

COMT Inhibitors: The development of COMT inhibitors, such as entacapone, tolcapone, and opicapone, provides a direct way to modulate 3-OMD levels. wikipedia.orgwikipedia.org These compounds inhibit the COMT enzyme, thereby preventing the methylation of L-DOPA to 3-OMD. taylorandfrancis.comwikipedia.org By blocking this metabolic pathway, COMT inhibitors increase the plasma half-life of L-DOPA, enhance its availability for transport into the brain, and reduce the accumulation of 3-OMD. wikipedia.orgtaylorandfrancis.com In research models, the concomitant use of a COMT inhibitor with L-DOPA and a decarboxylase inhibitor leads to a more sustained and stable supply of L-DOPA to the central nervous system. wikipedia.orgtaylorandfrancis.com

| Inhibitor Class | Target Enzyme | Example Inhibitors | Effect on L-DOPA Metabolism | Effect on 3-OMD Levels |

| Peripheral Decarboxylase Inhibitors | Aromatic L-amino acid decarboxylase (AADC) | Carbidopa, Benserazide | Increases peripheral L-DOPA availability | Increases |

| COMT Inhibitors | Catechol-O-methyltransferase (COMT) | Entacapone, Tolcapone, Opicapone | Blocks conversion of L-DOPA to 3-OMD | Decreases |

Transport Mechanisms Across Biological Barriers: Focus on Blood-Brain Barrier Transporters in Research Models

The transport of 3-O-Methyldopa across biological barriers, particularly the blood-brain barrier (BBB), is a critical factor in its pharmacokinetics and potential biological effects. Research has shown that 3-OMD is readily transported across the BBB. taylorandfrancis.com This transport is mediated by the large neutral amino acid (LNAA) transporter system, specifically the L-type amino acid transporter 1 (LAT1). nih.govnih.govd-nb.info

LAT1 is a Na+- and pH-independent exchanger responsible for the transport of large, neutral amino acids, such as leucine (B10760876) and phenylalanine, into the brain. nih.govd-nb.info Crucially, this is the same transport system that L-DOPA utilizes to cross the BBB. nih.govnih.gov Because both L-DOPA and 3-OMD are substrates for LAT1, they compete for transport into the brain. nih.govnih.gov Due to its significantly longer plasma half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), 3-OMD can accumulate to high concentrations in the plasma. wikipedia.orgtaylorandfrancis.com These elevated levels of 3-OMD may competitively inhibit the transport of L-DOPA across the BBB, potentially reducing its delivery to the brain. nih.govnih.gov However, some studies in animal models have suggested that at concentrations typically seen in patients, 3-OMD may not significantly alter the brain uptake of L-DOPA analogs. nih.gov

Subsequent Metabolic Fates of 3-O-Methyldopa in Research Systems

Once formed, 3-O-Methyldopa undergoes further metabolic processing and eventual excretion. Due to its long biological half-life, it persists in the body for an extended period. wikipedia.orgtaylorandfrancis.com In research systems using rats, it has been shown that 3-OMD penetrates easily from the blood into various tissues, including the brain. nih.gov

The metabolism of 3-OMD is relatively slow. nih.gov In one metabolic pathway, 3-OMD is transaminated by tyrosine aminotransferase to form 3-methoxy-4-hydroxyphenylpyruvic acid (vanilpyruvate). wikipedia.org This intermediate is then reduced, primarily by aromatic α-keto acid reductase, to 3-methoxy-4-hydroxyphenyllactic acid (vanillactic acid). wikipedia.org Other identified metabolites include homovanillic acid (HVA). nih.govnih.gov

Neurobiological and Pathophysiological Research of 3 O Methyldopa Unlabeled

Impact on Dopaminergic Neurotransmission in Research Models

3-O-Methyldopa (3-OMD), the unlabeled counterpart, is a major metabolite of L-DOPA. Research has shown that it is not biologically inert and can significantly impact the dopaminergic system.

Studies in rodent models have demonstrated that 3-OMD can modulate dopamine (B1211576) (DA) turnover. A single administration of 3-OMD was found to decrease the dopamine turnover rate, as measured by the ratio of the dopamine metabolite DOPAC to dopamine, by 40.0% in the rat striatum. nih.gov Subchronic administration also resulted in significantly decreased levels of dopamine metabolites such as DOPAC, 3-methoxytyramine (3-MT), and homovanillic acid (HVA) in the striatum, further indicating a reduction in dopamine turnover. nih.gov

Research has shown that 3-OMD inhibits the dopamine transporter (DAT) and subsequent dopamine uptake in both rat brain striatal membranes and in catecholamine-producing PC12 neuronal cells. nih.govresearchgate.net This inhibition of dopamine reuptake can alter dopaminergic signaling. Furthermore, 3-OMD is considered a competitive substrate for dopamine uptake in the central nervous system. nih.gov

Investigations suggest that 3-OMD can inhibit dopamine release. wikipedia.org In studies using rat striatal slices, the presence of 3-OMD reduced both the spontaneous and potassium chloride-evoked efflux of dopamine that was facilitated by L-DOPA administration. nih.gov The total dopamine efflux over the experimental period was significantly lower in the presence of 3-OMD. nih.gov

Role in Experimental Models of Neurodegenerative Disorders

3-OMD is of significant interest in Parkinson's disease (PD) research due to its formation from L-DOPA, the primary treatment for PD. wikipedia.org Its accumulation is thought to potentially influence the therapeutic efficacy of L-DOPA and may be involved in the adverse effects seen with long-term therapy. nih.govtaylorandfrancis.com Studies have found that plasma 3-OMD levels are significantly higher in Parkinson's patients experiencing motor complications. nih.gov

In patients undergoing long-term L-DOPA therapy, 3-OMD readily accumulates in both plasma and the brain. wikipedia.org This is largely due to its long plasma half-life of approximately 15 hours, which is significantly longer than that of L-DOPA. wikipedia.orgtaylorandfrancis.com The enzyme catechol-O-methyltransferase (COMT) is responsible for converting L-DOPA to 3-OMD. When L-DOPA is administered with a DOPA decarboxylase inhibitor (a common practice in PD treatment), the metabolic pathway is shifted, making COMT the main route for L-DOPA conversion and leading to increased 3-OMD production and accumulation. wikipedia.org This elevated 3-OMD then competes with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transport system. nih.govwikipedia.org

Investigations in Parkinson's Disease Research Models

Contribution to Motor Complications in Animal Models

Research in animal models suggests that 3-O-Methyldopa, a major metabolite of L-DOPA, plays a role in the motor complications associated with long-term L-DOPA therapy. nih.govresearchgate.net Studies in rats have demonstrated that the accumulation of 3-OMD can adversely affect locomotor activity.

In one study, the intracerebroventricular injection of 1 micromole of 3-OMD into male Sprague-Dawley rats resulted in a significant impairment of locomotor activities. nih.gov This was evidenced by substantial decreases in key motility parameters. nih.gov Similarly, subacute administration of 3-OMD over five days also led to significant impairments in locomotor activities. nih.gov

Another study involving subchronic administration of 3-OMD to rats found a dose-dependent decrease in locomotor activity, which correlated with increased levels of 3-OMD in the blood and striatum. nih.govjst.go.jp Interestingly, the decreased locomotor activity and dopamine turnover caused by 3-OMD administration were reversed to normal levels by a subsequent acute administration of L-DOPA. nih.gov This suggests that 3-OMD's impact on locomotor activity is linked to the dopamine neuron system. nih.gov These findings from animal models indicate that 3-OMD itself may contribute to the motor side effects observed in Parkinson's disease patients undergoing L-DOPA therapy. nih.govnih.gov

Table 1: Effect of 3-O-Methyldopa on Locomotor Activity in Rats

| Parameter | Method of Administration | Observation | Percentage Change |

|---|---|---|---|

| Movement Time | Single intracerebroventricular injection (1 µmol) | Impaired locomotor activity | 70% decrease nih.gov |

| Total Distance | Single intracerebroventricular injection (1 µmol) | Impaired locomotor activity | 74% decrease nih.gov |

| Number of Movements | Single intracerebroventricular injection (1 µmol) | Impaired locomotor activity | 61% decrease nih.gov |

| Locomotor Activity | Subchronic administration (dose-dependent) | Decreased locomotor activity | Not specified nih.gov |

Astrocytic Interactions and Neuroprotective Effects of L-DOPA in Research Systems

Astrocytes play a crucial role in the neuroprotective effects of L-DOPA, and 3-OMD has been shown to interfere with these protective mechanisms. nih.govnih.gov L-DOPA's neuroprotective effect on dopaminergic neurons appears to be dependent on the presence of astrocytes. nih.govnih.gov In mixed cultures of mesencephalic neurons and striatal astrocytes, L-DOPA treatment enhances the viability of dopaminergic neurons, an effect not seen in cultures of mesencephalic neurons alone. nih.gov

A key mechanism for this protection is the L-DOPA-induced synthesis and release of glutathione (B108866) (GSH), a potent antioxidant, from astrocytes. nih.govd-nb.info Neuronal GSH synthesis is largely dependent on precursors supplied by astrocytes. mdpi.comnih.gov Research has shown that L-DOPA treatment promotes the release of GSH from striatal astrocytes. d-nb.info

However, 3-OMD counteracts these astrocyte-mediated protective effects. nih.govnih.gov Simultaneous treatment with 3-OMD almost completely inhibits the neuroprotective effect of L-DOPA in co-cultures. nih.gov Mechanistically, 3-OMD inhibits both the uptake of L-DOPA into astrocytes and the subsequent L-DOPA-induced release of GSH from these cells. nih.govd-nb.info This suggests that 3-OMD competes with L-DOPA, hindering the astrocytic functions that support dopaminergic neuron survival. nih.gov

Cellular Mechanisms of 3-O-Methyldopa Activity in Neuronal Models

In vitro studies using neuronal cell lines have begun to elucidate the cellular mechanisms through which 3-OMD exerts its effects, pointing towards the induction of cellular stress and toxicity.

Induction of Oxidative Stress in Cell Culture Systems

3-O-Methyldopa has been shown to induce cytotoxic effects in neuronal cells through the generation of oxidative stress. nih.govresearchgate.net In studies using catecholamine-producing PC12 neuronal cells, 3-OMD was found to cause damage to the cells. nih.gov This cytotoxic effect is linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. nih.govresearchgate.net The accumulation of 3-OMD is thought to contribute to neuronal damage via these oxidative pathways. researchgate.net

Potentiation of L-DOPA-Induced Cellular Toxicity in vitro

Beyond its own direct toxicity, 3-OMD has been found to potentiate the toxic effects of L-DOPA in cell culture systems. nih.gov When PC12 cells were treated with both 3-OMD and L-DOPA, the resulting toxicity was greater than that induced by either compound alone. nih.gov This suggests that the accumulation of 3-OMD during long-term L-DOPA therapy might exacerbate L-DOPA's own potential for cytotoxicity. nih.gov

Importantly, the toxic effects induced by the combination of 3-OMD and L-DOPA were blocked by the antioxidant vitamin E (alpha-tocopherol). nih.gov This finding strongly indicates that the synergistic toxicity is mediated, at least in part, by oxidative stress. nih.gov This potentiation effect implies that 3-OMD could play a role in accelerating the progression of neurodegeneration in the context of L-DOPA treatment. nih.gov

Table 2: Summary of 3-O-Methyldopa's Cellular Effects in PC12 Neuronal Cells

| Cellular Effect | Observation | Implication |

|---|---|---|

| Oxidative Stress | Induces cytotoxic effects via oxidative stress. nih.govresearchgate.net | Damage to neuronal cells. nih.gov |

| Mitochondrial Membrane Potential | Decreases mitochondrial membrane potential. nih.govresearchgate.net | Mitochondrial dysfunction and potential for apoptosis. nih.gov |

| L-DOPA Toxicity | Potentiates L-DOPA-induced toxicity. nih.gov | May increase the toxic effects of L-DOPA. nih.gov |

| Antioxidant Intervention | Toxic effects of 3-OMD and L-DOPA are blocked by Vitamin E. nih.gov | Toxicity is mediated by oxidative stress. nih.gov |

Research into Broader Neuropsychiatric Activities of 3-O-Methyldopa in Preclinical Studies

Preclinical research has investigated the broader effects of 3-OMD on the dopaminergic system, revealing impacts beyond motor control that may have neuropsychiatric implications. nih.gov In animal models, 3-OMD has been shown to alter biochemical processes in the brain.

A single administration of 3-OMD in rats was found to decrease the dopamine turnover rate in the striatum by 40.0%. nih.gov Dopamine turnover is a measure of the rate at which dopamine is synthesized, released, and metabolized, and a decrease can indicate reduced dopaminergic neurotransmission. Furthermore, 3-OMD was found to inhibit the dopamine transporter and dopamine uptake in both rat brain striatal membranes and PC12 cells. nih.gov The dopamine transporter is crucial for clearing dopamine from the synapse, and its inhibition can lead to complex changes in dopaminergic signaling.

Subacute administration of 3-OMD also resulted in significantly impaired catecholamine levels. nih.gov These findings demonstrate that 3-OMD has significant biochemical effects on the dopaminergic and other catecholaminergic systems in the brain, which could underlie a range of neuropsychiatric phenomena. nih.gov The accumulation of 3-OMD from long-term L-DOPA treatment is therefore considered a potential factor in the adverse effects of this therapy. nih.gov

3 O Methyldopa Unlabeled As a Biomarker in Translational Research

Biomarker for Aromatic L-amino acid decarboxylase (AADC) Deficiency Research

Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare autosomal recessive neurometabolic disorder caused by mutations in the DDC gene, leading to impaired synthesis of dopamine (B1211576) and serotonin (B10506) researchgate.netaadcnews.com. This deficiency results in a severe combined deficiency of several neurotransmitters, including dopamine, serotonin, epinephrine, and norepinephrine (B1679862) nih.gov. The biochemical hallmark of AADC deficiency includes low levels of neurotransmitter metabolites such as 5-hydroxyindoleacetic acid (5-HIAA), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG), coupled with elevated levels of L-DOPA, 5-hydroxytryptophan (B29612) (5-HTP), and markedly elevated 3-O-methyldopa (3-OMD) in cerebrospinal fluid (CSF) taylorandfrancis.comnih.gov. The elevation of 3-OMD is a consistent finding in patients with AADC deficiency and serves as a key screening biomarker nih.govintd-online.org.

Diagnostic Utility in Preclinical and Retrospective Sample Analysis

The measurement of 3-OMD levels has demonstrated diagnostic utility in both preclinical and retrospective analyses of samples from individuals suspected of having AADC deficiency. Traditionally, diagnosing AADC deficiency involved invasive procedures like lumbar puncture to analyze neurotransmitter metabolites in CSF, or measuring AADC enzyme activity in plasma, which is available in only a few laboratories globally researchgate.netaadcnews.com. Molecular analysis of the DDC gene is also used intd-online.org.

Research has shown that 3-OMD can be reliably quantified in less invasively obtained samples, such as dried blood spots (DBS) researchgate.netaadcnews.com. Studies evaluating 3-OMD as a biomarker in previously diagnosed AADC deficiency cases have shown significantly elevated levels compared to control groups researchgate.netaadcnews.com. For instance, a study involving Brazilian cases of AADC deficiency found at least a four-fold increase in 3-OMD levels in DBS samples from affected patients researchgate.net. This suggests that 3-OMD analysis in DBS can serve as a reliable marker for AADC deficiency diagnosis, potentially reducing the need for invasive CSF analysis researchgate.netaadcnews.com.

Application in Newborn Screening Research Initiatives

The potential for using 3-OMD in newborn screening programs for AADC deficiency is a significant area of research. Early diagnosis is crucial for timely intervention, especially with the advent of innovative treatments like gene therapy intd-online.orgaadcnews.com. Measuring 3-OMD in DBS is particularly well-suited for newborn screening due to the ease of sample collection and transport researchgate.netaadcnews.com.

Several studies have explored the feasibility and effectiveness of integrating 3-OMD analysis into existing high-throughput newborn screening platforms intd-online.orgintd-online.orgheikobrennenstuhl.de. Novel tandem mass spectrometry methods have been developed and tested for quantifying 3-OMD in DBS samples from large cohorts of newborns intd-online.orgheikobrennenstuhl.de. These studies have established reference ranges for 3-OMD in healthy newborns and demonstrated that significantly elevated levels are indicative of AADC deficiency intd-online.orgintd-online.orgheikobrennenstuhl.de. Pilot projects have been initiated to implement 3-OMD screening in newborn populations, showing promising initial results for early identification of affected infants taylorandfrancis.comintd-online.org. The inclusion of 3-OMD testing in NBS programs is considered feasible and beneficial, allowing for earlier diagnosis and potentially improved outcomes aadcinsights.eu.

Correlation with Neurotransmitter Metabolite Profiles in Deficiency Models

In AADC deficiency, the metabolic block leads to a specific pattern of neurotransmitter metabolite accumulation and depletion. While levels of downstream products like dopamine, norepinephrine, epinephrine, HVA, and 5-HIAA are low, the precursors L-DOPA and 5-HTP, as well as the alternative metabolic product 3-OMD, are elevated taylorandfrancis.comnih.gov. The elevated levels of 3-OMD correlate with the impaired function of the AADC enzyme and the resulting accumulation of L-DOPA, which is then shunted towards the COMT pathway to produce 3-OMD wikipedia.orgaadcnews.com.

Research on AADC deficiency models and patient samples consistently shows this characteristic biochemical profile taylorandfrancis.comnih.gov. Studies analyzing CSF and DBS samples have confirmed the correlation between high 3-OMD levels and the deficient neurotransmitter profile taylorandfrancis.comnih.govru.nl. This correlation underscores the utility of 3-OMD as a reliable indicator of the underlying metabolic defect in AADC deficiency researchgate.netaadcnews.comaadcnews.com. Furthermore, studies investigating the potential toxicity of accumulating substrates like L-DOPA and 5-HTP in AADC deficiency have found that while L-DOPA can be damaging at high levels, 3-OMD was not found to be damaging, suggesting its formation might be a protective mechanism aadcresearch.org.

Here is a table summarizing typical findings in AADC deficiency related to 3-OMD and other metabolites:

| Metabolite (Sample Type) | Typical Finding in AADC Deficiency | Reference |

| 3-O-Methyldopa (CSF) | Markedly Elevated | taylorandfrancis.comnih.gov |

| 3-O-Methyldopa (DBS) | Elevated (e.g., ≥ 4-fold increase) | researchgate.netaadcnews.com |

| Homovanillic acid (CSF) | Low | taylorandfrancis.comnih.gov |

| 5-Hydroxyindoleacetic acid (CSF) | Low | taylorandfrancis.comnih.gov |

| L-DOPA (CSF) | Elevated | taylorandfrancis.comnih.gov |

| 5-Hydroxytryptophan (CSF) | Elevated | taylorandfrancis.comnih.gov |

| Dopamine (Urine) | Low | ru.nl |

| Norepinephrine (Urine) | Low | ru.nl |

| Epinephrine (Urine) | Low | ru.nl |

| Vanillylmandelic acid (Urine) | Low | ru.nl |

Note: This table is a generalization based on research findings and individual patient profiles may vary.

Prognostic Biomarker Research in Pediatric Oncology Models (e.g., Neuroblastoma)

Beyond inherited metabolic disorders, 3-O-methyldopa has also been investigated for its potential as a prognostic biomarker in certain pediatric cancers, particularly neuroblastoma. Neuroblastoma is the most common extracranial malignant tumor in children, and while survival rates have improved, outcomes remain poor for a significant percentage of high-risk cases dntb.gov.uanih.gov. More accurate risk stratification at diagnosis is a key area of research dntb.gov.uanih.gov.

Association with Disease Progression and Risk Stratification in Experimental Settings

Research utilizing metabolomics approaches has identified 3-OMD as a potential biomarker associated with poor prognosis in high-risk neuroblastoma dntb.gov.uanih.govresearchgate.net. Studies analyzing plasma samples from neuroblastoma patients have shown that elevated levels of 3-OMD are associated with worse outcomes dntb.gov.uanih.govresearchgate.net. Specifically, high expression of 3-OMD has been linked to poorer prognosis in patients with stage M tumors (metastatic disease) dntb.gov.uanih.gov.

In experimental settings, including studies with patient cohorts, 3-OMD has demonstrated the ability to stratify high-risk patients, particularly those older than 18 months with stage M disease, a group often challenging to stratify using existing risk factors dntb.gov.uanih.gov. This suggests that 3-OMD could potentially contribute to more accurate risk assessment and treatment planning in neuroblastoma dntb.gov.uanih.gov.

Integration into Catecholamine Metabolite Panels for Research Studies

Neuroblastoma is a tumor arising from the sympathetic nervous system and is characterized by the production and metabolism of catecholamines wikipedia.org. Measurement of catecholamine metabolites like homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine and plasma is already part of the diagnostic and monitoring process for neuroblastoma wikipedia.org.

The identification of 3-OMD as a potential prognostic biomarker has led to research exploring its integration into panels of catecholamine metabolites for a more comprehensive assessment dntb.gov.uanih.gov. Studies suggest that including 3-OMD alongside other catecholamine metabolites in diagnostic and prognostic research panels could enhance the ability to stratify patients and predict outcomes dntb.gov.uanih.govnih.gov. This integrated approach leverages the metabolic profile of the tumor to gain a deeper understanding of disease behavior and potential progression dntb.gov.uanih.gov.

Here is a table summarizing research findings on 3-OMD in neuroblastoma:

Note: These findings are based on research studies and the clinical utility of 3-OMD as a prognostic marker in neuroblastoma is still under investigation.

Future Directions in 3 O Methyldopa D3 and 3 O Methyldopa Research

Development of Novel Isotope-Labeled Probes for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to investigate dynamic metabolic changes by tracing the movement of atoms through metabolic pathways using stable isotope-labeled substrates. lifetechindia.com The development of novel isotope-labeled probes, including compounds like 3-O-Methyldopa-d3, is crucial for advancing MFA in the context of L-DOPA metabolism and related pathways. lifetechindia.com

This compound, with its deuterium (B1214612) labeling, serves as a stable and non-radioactive tracer. biosynth.comlifetechindia.com Its use in MFA allows researchers to precisely track the metabolic fate of 3-O-Methyldopa and its contribution to various biochemical processes. This is particularly relevant in understanding the complex interplay between L-DOPA, 3-OMD, and downstream metabolites in conditions like Parkinson's disease and AADC deficiency. wikipedia.orgtaylorandfrancis.com

Future research will likely focus on synthesizing new labeled analogs with different isotopes (e.g., 13C, 15N) and labeling patterns to gain more detailed insights into specific enzymatic reactions and transport mechanisms involving 3-OMD. lifetechindia.com For example, site-specific labeling could help elucidate the rate of methylation of L-DOPA by COMT or the subsequent metabolism of 3-OMD. Such studies, coupled with advanced mass spectrometry techniques, can provide quantitative data on metabolic fluxes, offering a deeper understanding of disease pathogenesis and the effects of therapeutic interventions.

Investigation of Stereoisomeric Effects in Biological Systems using Labeled Forms

Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. biomedgrid.com These spatial differences can lead to significant variations in biological activity, pharmacodynamics, and pharmacokinetics. biomedgrid.comresearchgate.net Labeled forms of compounds, including deuterated analogs like this compound, can be invaluable tools for investigating these stereoisomeric effects in biological systems.

While the primary focus of 3-O-Methyldopa research often centers on the L-isomer (as it is a metabolite of L-DOPA), the potential biological activities and metabolic fates of other stereoisomers of methoxydopa derivatives warrant further investigation. wikipedia.orgwikipedia.org Using labeled forms allows researchers to distinguish and quantify the individual stereoisomers and their metabolites within complex biological matrices.

Future research in this area could involve synthesizing labeled versions of different stereoisomers of methoxydopa or related compounds. By administering these labeled stereoisomers to experimental models and analyzing their distribution, metabolism, and excretion using sensitive analytical techniques, researchers can determine if stereoisomerism influences how these compounds are processed and what biological effects they exert. This research could uncover previously unknown roles or activities of specific stereoisomers and inform the development of more stereoselective therapeutic strategies.

Advanced Research into the Molecular Mechanisms Underlying 3-O-Methyldopa's Biological Activities

While primarily known as a metabolite, emerging research suggests that 3-O-Methyldopa may possess its own biological activities beyond simply being an inactive end-product of L-DOPA metabolism. medchemexpress.commedchemexpress.com Understanding the precise molecular mechanisms underlying these activities is a critical area for future research.

Studies have indicated that 3-O-Methyldopa can cross the blood-brain barrier and may influence dopaminergic systems. medchemexpress.commedchemexpress.com For instance, research in rat striatal slices showed that 3-OMD could reduce the efflux of dopamine (B1211576) while increasing its concentration in the slices after L-DOPA superfusion. nih.gov This finding suggests a potential interaction with dopamine synthesis, storage, or release mechanisms.

Furthermore, 3-OMD has been implicated in potentially contributing to the adverse effects observed during long-term L-DOPA therapy, such as motor complications. mdpi.comresearchgate.net Research suggests that 3-OMD accumulation may be involved in these effects and could potentially exacerbate L-DOPA toxicity, possibly through oxidative stress pathways. researchgate.net In vitro studies using PC12 neuronal cells have shown that 3-OMD can induce cytotoxic effects and decrease mitochondrial membrane potential. researchgate.net

Future research will likely employ a combination of in vitro, in vivo, and in silico approaches to dissect these mechanisms. This could involve studying the interaction of 3-OMD with specific receptors, transporters, or enzymes, investigating its effects on neuronal signaling pathways, and exploring its role in oxidative stress and neuroinflammation. The use of labeled this compound can aid these studies by enabling precise quantification of 3-OMD and its metabolites in various biological compartments and facilitating the tracking of its interactions with molecular targets.

Research findings related to 3-OMD's effects on dopamine efflux and tissue levels in rat striatal slices are summarized in the table below:

| Condition | Dopamine Efflux (vs. Control) | Dopamine Concentration in Slices (vs. Control) |

| L-DOPA (10 µM) | Significantly Increased | Not Specified |

| L-DOPA (10 µM) + OMD (50 µM) | Smaller Increase (Spontaneous), Total Efflux Lower nih.gov | Significantly Higher nih.gov |

This data suggests that while L-DOPA increases dopamine efflux, the presence of 3-OMD may interfere with this process, leading to reduced efflux despite higher intracellular dopamine levels. nih.gov

Exploration of 3-O-Methyldopa as a Target for Therapeutic Intervention in Experimental Models

Given the potential biological activities and implications of 3-O-Methyldopa in various physiological and pathological processes, exploring it as a target for therapeutic intervention in experimental models represents a significant future direction.

One area of interest is the potential role of 3-OMD in neurological disorders beyond its association with L-DOPA therapy in Parkinson's disease. Recent research has explored the link between gut microbiota, neurotransmitters, and depression, identifying 3-O-Methyldopa as a potential key neurotransmitter involved in this crosstalk. tandfonline.comnih.govnih.govresearchgate.net Studies in a mouse model of depression showed that 3-OMD levels were consistently decreased in feces, colon, blood, and hippocampus of depressed mice. tandfonline.comnih.govnih.govresearchgate.net Furthermore, intervention with 3-OMD improved depressive-like behaviors and reversed increased levels of inflammatory factors (IL-1β and IL-6) in the hippocampus. tandfonline.comnih.govnih.govresearchgate.net This suggests that modulating 3-OMD levels could be a potential therapeutic strategy for depression.

Another area involves its role in AADC deficiency, where elevated serum levels of 3-OMD are a useful screening marker. wikipedia.orgtaylorandfrancis.com Further research could investigate whether targeting the enzymes involved in 3-OMD metabolism or transport could offer therapeutic benefits in this rare genetic disorder.

In the context of L-DOPA therapy for Parkinson's disease, while COMT inhibitors are used to reduce 3-OMD formation and improve L-DOPA bioavailability, further research could explore novel strategies to mitigate the potential negative effects of accumulated 3-OMD. wikipedia.orgtaylorandfrancis.com This could involve exploring compounds that block 3-OMD's transport into the brain or counteract its downstream molecular effects in experimental models.

The use of this compound in these experimental models can facilitate pharmacokinetic and pharmacodynamic studies, allowing researchers to accurately measure the levels of administered 3-OMD or its metabolites and correlate them with observed biological effects.

Research findings on 3-OMD intervention in a mouse model of depression are summarized below:

| Group | Depressive-like Behaviors | Hippocampal IL-1β Levels | Hippocampal IL-6 Levels |

| CSDS (Depressed) | Impaired | Increased | Increased |

| CSDS + 3-OMD | Improved | Reversed Increased | Reversed Increased |

| CON (Control) | Normal | Normal | Normal |

This data highlights the potential of 3-OMD as a therapeutic target for depression by improving behaviors and reducing neuroinflammation in this experimental model. tandfonline.comnih.govnih.govresearchgate.net

Q & A

Q. Q1. How can researchers ensure reproducibility in synthesizing and characterizing 3-O-Methyldopa-d3 for pharmacological studies?

Methodological Answer:

- Synthesis Validation: Use deuterium nuclear magnetic resonance (²H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity .

- Chromatographic Purity: Employ reverse-phase HPLC with UV detection (λ = 280 nm) and validate retention times against non-deuterated 3-O-Methyldopa to detect isotopic scrambling .

- Storage Conditions: Store at -20°C under inert gas (argon) to prevent deuterium exchange with ambient moisture, which may alter pharmacokinetic properties .

Q. Q2. What are the standard protocols for quantifying this compound in biological matrices (e.g., plasma, CSF) during L-DOPA metabolism studies?

Methodological Answer:

- Sample Preparation: Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to isolate the analyte from endogenous interferents .

- Quantitative Analysis: Optimize LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to deuterated ions (e.g., m/z 214.1 → 152.1 for this compound) .

- Calibration Curves: Include deuterated internal standards (e.g., 3-O-Methyldopa-d6) to correct for matrix effects and ionization efficiency .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported competitive inhibition dynamics between this compound and endogenous dopamine in COMT-mediated pathways?

Methodological Answer:

- Mechanistic Studies: Perform in vitro enzyme kinetics assays with recombinant COMT, varying substrate concentrations (L-DOPA vs. This compound) to calculate Kᵢ values .

- Isotope Effect Analysis: Compare inhibition constants (Kᵢ) of deuterated vs. non-deuterated analogs to assess whether deuterium substitution alters COMT binding affinity .

- Computational Modeling: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions and validate with crystallographic data .

Q. Q4. What methodological approaches address discrepancies in longitudinal stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

- Degradation Profiling: Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor deuterium loss via LC-HRMS .

- Kinetic Isotope Effects (KIEs): Calculate KIEs for hydrolytic degradation pathways to determine whether deuteration stabilizes the methyl ester moiety .

- Statistical Reconciliation: Apply mixed-effects models to account for batch-to-batch variability in stability datasets .

Q. Q5. How should researchers design in vivo studies to differentiate the pharmacokinetic behavior of this compound from its non-deuterated analog?

Methodological Answer:

- Dosing Strategy: Administer equimolar doses of deuterated and non-deuterated analogs in a crossover design to control for inter-subject variability .

- Tracer Techniques: Use stable isotope-labeled glucose (e.g., ¹³C-glucose) co-administered with this compound to track metabolic flux via GC-MS .

- Compartmental Modeling: Fit plasma concentration-time curves to a two-compartment model with first-order elimination, comparing AUC and t₁/₂ between analogs .

Data Contradiction Analysis

Q. Q6. How can conflicting reports on the blood-brain barrier (BBB) permeability of this compound be reconciled?

Methodological Answer:

- Experimental Variables: Standardize perfusion protocols (e.g., in situ brain perfusion vs. microdialysis) to reduce methodological heterogeneity .

- Tracer Validation: Co-administer BBB integrity markers (e.g., sucrose-¹⁴C) to confirm passive diffusion vs. active transport mechanisms .

- Meta-Analysis: Pool data from preclinical studies (rodent/non-human primate) and apply random-effects models to quantify inter-study variance .

Q. Q7. What statistical frameworks are recommended for analyzing dose-response inconsistencies in this compound’s inhibition of L-DOPA uptake?

Methodological Answer:

- Nonlinear Regression: Fit data to a sigmoidal dose-response model (e.g., Hill equation) with bootstrapping to estimate confidence intervals for IC₅₀ values .

- Bayesian Hierarchical Models: Account for variability across cell lines (e.g., HEK293 vs. SH-SY5Y) by modeling random effects for each experimental system .

- Sensitivity Analysis: Test robustness of conclusions to outliers using Cook’s distance or leverage plots .

Methodological Best Practices

Key Recommendations:

- Isotopic Integrity: Routinely verify deuterium content via ²H NMR to ensure isotopic labeling does not degrade during long-term storage .

- Cross-Validation: Pair in vitro assays (e.g., COMT inhibition) with in vivo pharmacokinetic studies to confirm translational relevance .

- Data Transparency: Share raw chromatograms, spectral data, and computational scripts in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.